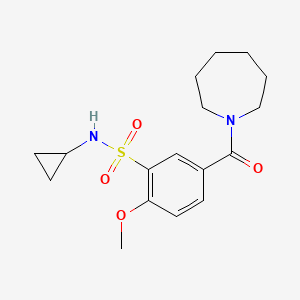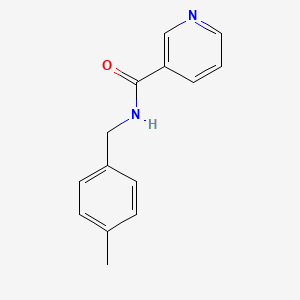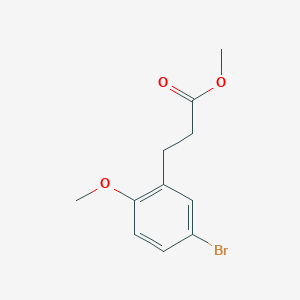![molecular formula C11H14N4OS2 B7637826 2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)
2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a compound that has gained significant attention in scientific research. This compound is commonly referred to as DMAT and is used in various research applications. The aim of
作用機序
DMAT inhibits PRMT5 activity by binding to the active site of the enzyme. PRMT5 catalyzes the methylation of arginine residues on various proteins, including histones. DMAT inhibits this activity by preventing the binding of the enzyme to its substrate, resulting in decreased methylation of arginine residues.
Biochemical and Physiological Effects:
DMAT has been shown to have various biochemical and physiological effects. Inhibition of PRMT5 activity by DMAT has been associated with changes in gene expression, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. DMAT has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
DMAT is a potent and selective inhibitor of PRMT5, making it a valuable tool in scientific research. However, DMAT has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experiments. Additionally, DMAT has been shown to have off-target effects, which can complicate data interpretation.
将来の方向性
Future research on DMAT could focus on developing more stable and soluble analogs of the compound. Additionally, further studies could investigate the potential therapeutic applications of DMAT in cancer and other diseases. Finally, research could focus on identifying new targets of DMAT and investigating the effects of DMAT on these targets.
Conclusion:
In conclusion, DMAT is a compound that has gained significant attention in scientific research due to its potent and selective inhibition of PRMT5. DMAT has various biochemical and physiological effects and has been shown to induce cell cycle arrest and apoptosis in cancer cells. While DMAT has limitations in terms of its stability and solubility, it remains a valuable tool in scientific research. Future research on DMAT could focus on developing more stable and soluble analogs of the compound and investigating its potential therapeutic applications.
合成法
DMAT can be synthesized using a multi-step process. The first step involves the reaction of 2-chloroacetyl chloride with 2-aminomethyl-1,3-thiazole to form 2-(2-chloroacetyl)-1,3-thiazol-4-ylmethylamine. The second step involves the reaction of 2-(2-chloroacetyl)-1,3-thiazol-4-ylmethylamine with 4,5-dimethyl-2-thiazolylamine to form DMAT.
科学的研究の応用
DMAT is commonly used in scientific research as a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA processing, and DNA damage repair. DMAT has been shown to inhibit PRMT5 activity, leading to changes in gene expression and cellular processes.
特性
IUPAC Name |
2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS2/c1-6-7(2)18-11(13-6)15-9(16)3-8-5-17-10(4-12)14-8/h5H,3-4,12H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYDGVZLHKFHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)
![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)
![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)


